molecular formula C10H12O3S B1581993 4-Toluenesulfonylacetone CAS No. 5366-49-4

4-Toluenesulfonylacetone

Cat. No. B1581993
CAS RN: 5366-49-4
M. Wt: 212.27 g/mol
InChI Key: NDQXJNHOGLQSMB-UHFFFAOYSA-N
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Patent
US08884010B2

Procedure details

To a 100 ml volume three-necked flask, sodium p-toluenesulfinate (20-a) (9.25 g), tetrabutylammonium bromide (1.65 g), toluene (29 g), and chloroacetone (21-a) (5.0 g) were added, and stirred at 65° C. for 1.25 hours. To the mixture, water (10 g) was added, and stirred for 4 hours. After the mixture was cooled to room temperature, the organic layer was separated, and the aqueous layer was extracted with toluene 2 times. The organic layers were combined, washed with saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue was subjected to column chromatography (chloroform: ethyl acetate=20:1) to give 9.749 g of 1-(4-methylphenylsulfonyl)-2-propanone (7-2-4).
Quantity
9.25 g
Type
reactant
Reaction Step One
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.65 g
Type
catalyst
Reaction Step One
Name
Quantity
10 g
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:10])[CH:6]=[CH:5][C:4]([S:7]([O-:9])=[O:8])=[CH:3][CH:2]=1.[Na+].C1(C)C=CC=CC=1.Cl[CH2:20][C:21](=[O:23])[CH3:22]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.O>[CH3:10][C:1]1[CH:6]=[CH:5][C:4]([S:7]([CH2:20][C:21](=[O:23])[CH3:22])(=[O:9])=[O:8])=[CH:3][CH:2]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
9.25 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)[O-])C.[Na+]
Name
Quantity
29 g
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
5 g
Type
reactant
Smiles
ClCC(C)=O
Name
Quantity
1.65 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Two
Name
Quantity
10 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
stirred at 65° C. for 1.25 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
After the mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with toluene 2 times
WASH
Type
WASH
Details
washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1.25 h
Name
Type
product
Smiles
CC1=CC=C(C=C1)S(=O)(=O)CC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9.749 g
YIELD: CALCULATEDPERCENTYIELD 88.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.